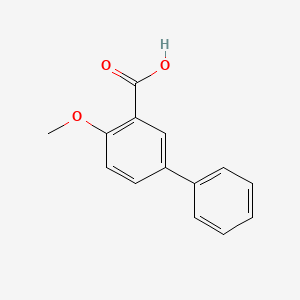

4-Methoxybiphenyl-3-carboxylic acid

Vue d'ensemble

Description

4-Methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is characterized by the presence of a methoxy group (-OCH3) attached to one of the benzene rings and a carboxylic acid group (-COOH) attached to the other benzene ring. This compound is known for its applications in various chemical reactions and processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxybiphenyl-3-carboxylic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxybiphenyl-3-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an aldehyde (-CHO) or an alcohol (-CH2OH) under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

Oxidation: 4-Hydroxybiphenyl-3-carboxylic acid.

Reduction: 4-Methoxybiphenyl-3-carboxaldehyde or 4-Methoxybiphenyl-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

- 4-Methoxybiphenyl-3-carboxylic acid serves as a precursor in the synthesis of NSAID prodrugs. These prodrugs are designed to reduce gastrointestinal toxicity associated with traditional NSAIDs by masking the carboxylic group, which is hydrolyzed after absorption .

- Recent studies have demonstrated that derivatives of this compound can target cyclooxygenase-2 (COX-2) and α7 nicotinic receptors, potentially offering dual therapeutic effects while minimizing side effects .

- Drug Delivery Systems

Cosmetic Applications

-

Skin Care Formulations

- This compound is used in cosmetic formulations for its anti-inflammatory properties. It can help reduce skin irritation and enhance the overall efficacy of topical products .

- The compound's compatibility with various emulsifiers makes it suitable for use in creams and lotions aimed at improving skin hydration and texture.

- Stability and Safety Testing

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methoxybiphenyl-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybiphenyl-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

4-Chlorobiphenyl-3-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-Methoxybiphenyl-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Activité Biologique

4-Methoxybiphenyl-3-carboxylic acid (4-MBC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-MBC is C₁₄H₁₂O₃, which features a biphenyl core with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH). The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Biological Activity

Research indicates that 4-MBC exhibits anti-inflammatory and analgesic properties. The methoxy and carboxylic acid groups may contribute to its interaction with biological targets, influencing pathways related to pain and inflammation. However, specific mechanisms of action remain to be elucidated.

Antiproliferative Activity

4-MBC has shown potential antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that derivatives of biphenyl compounds can inhibit cell proliferation effectively. For instance, compounds structurally related to 4-MBC have been tested for their ability to inhibit cancer cell growth, with IC₅₀ values (the concentration required for 50% inhibition) ranging from 1.2 to 5.3 μM in some cases .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 0.5 | Various |

| Etoposide | 1.0 | Various |

The mechanism by which 4-MBC exerts its biological effects may involve modulation of enzyme activity or receptor interactions. For example, its interactions with cyclooxygenase (COX) enzymes suggest a role in inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Case Studies

- Anti-inflammatory Effects : A study examining the anti-inflammatory properties of methoxy-substituted biphenyls found that these compounds could significantly reduce inflammatory markers in animal models, indicating potential for therapeutic use in inflammatory conditions.

- Anticancer Activity : In a comparative study, several derivatives of biphenyl carboxylic acids were tested against various cancer cell lines. Results showed that certain modifications to the structure enhanced their antiproliferative effects, with some derivatives achieving IC₅₀ values as low as 1.2 μM against MCF-7 cells .

Synthesis Methods

Various methods exist for synthesizing 4-MBC, including:

- Direct Methoxylation : Utilizing methanol and an acid catalyst to introduce the methoxy group.

- Carboxylation Reactions : Employing carbon dioxide under high pressure to introduce the carboxylic acid functionality.

These methods vary in efficiency and yield based on reaction conditions and starting materials.

Propriétés

IUPAC Name |

2-methoxy-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUOSOAWSBPNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.